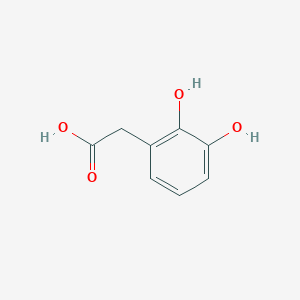

2-(2,3-Dihydroxyphenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6-3-1-2-5(8(6)12)4-7(10)11/h1-3,9,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQGFEVKJCGTKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020061 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19988-45-5 | |

| Record name | (2,3-dihydroxyphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling 2-(2,3-Dihydroxyphenyl)acetic Acid: A Technical Guide to its Natural Sources, Biosynthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive exploration of 2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA), a catecholic metabolite with emerging scientific interest. While its more prevalent isomer, 3,4-dihydroxyphenylacetic acid (DOPAC), has been extensively studied, 2,3-DHPAA remains a comparatively enigmatic molecule. This document aims to consolidate the current, albeit limited, understanding of its natural origins, propose a plausible biosynthetic pathway, detail methodologies for its isolation and characterization, and discuss its potential biological activities, thereby providing a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction to 2-(2,3-Dihydroxyphenyl)acetic Acid

2-(2,3-Dihydroxyphenyl)acetic acid is a phenolic acid characterized by a phenylacetic acid backbone with two hydroxyl groups substituted at the 2 and 3 positions of the aromatic ring. This ortho-dihydroxy or catechol functionality is a key structural feature that likely dictates its chemical reactivity and biological properties. While not as commonly encountered in nature as its 3,4-dihydroxy isomer, the unique positioning of the hydroxyl groups in 2,3-DHPAA may confer distinct pharmacological activities, making it a molecule of interest for further investigation.

Natural Sources: A Focus on Microbial Biotransformation

Direct evidence for the widespread natural occurrence of 2,3-DHPAA in plants is currently scarce in scientific literature. The majority of research on dihydroxyphenylacetic acids has centered on the 3,4-isomer (DOPAC), a well-known metabolite of dopamine and a product of flavonoid degradation by gut microbiota.[1][2]

However, the microbial metabolism of dietary polyphenols, particularly flavonoids, presents a promising avenue for the natural production of 2,3-DHPAA. Gut microorganisms possess a diverse array of enzymes capable of degrading complex flavonoids into simpler phenolic acids.[3] The degradation of flavonoids like quercetin and rutin by gut bacteria such as Eubacterium ramulus is known to yield 3,4-dihydroxyphenylacetic acid.[2] It is conceivable that specific microbial strains or enzymatic pathways could lead to the formation of the 2,3-DHPAA isomer from similar flavonoid precursors, although this is an area that requires further dedicated research.

The degradation of quercetin, for example, involves the initial reduction of the C ring, followed by fission to produce various phenolic acids.[4] The specific hydroxylation patterns of the resulting phenylacetic acid derivatives are dependent on the enzymatic machinery of the involved microorganisms.

Proposed Biosynthetic Pathway

A definitive biosynthetic pathway for 2,3-DHPAA has not been fully elucidated. However, based on known metabolic pathways of aromatic compounds in plants and microorganisms, a hypothetical pathway can be proposed, originating from the shikimate pathway.

The shikimate pathway is the central route for the biosynthesis of aromatic amino acids, including L-phenylalanine, in plants and microorganisms. Chorismate, a key intermediate of this pathway, serves as a branch point for the synthesis of various aromatic compounds.

A plausible route to 2,3-DHPAA could involve the following steps:

-

Formation of Phenylacetic Acid (PAA): L-phenylalanine can be converted to phenylpyruvic acid, which is then oxidatively decarboxylated to form phenylacetic acid. This is a known pathway for the biosynthesis of the plant auxin, PAA.

-

Aromatic Hydroxylation: The key step would be the regioselective dihydroxylation of the aromatic ring of phenylacetic acid at the 2 and 3 positions. This could be catalyzed by a dioxygenase enzyme. While specific "phenylalanine 2,3-dioxygenases" have not been characterized, bacterial dioxygenases are known to catalyze the dihydroxylation of various aromatic compounds.[5] For instance, 3,4-dihydroxyphenylacetate 2,3-dioxygenase is an enzyme that cleaves the aromatic ring of 3,4-DHPAA.[6] It is plausible that a different dioxygenase could be responsible for the initial dihydroxylation of PAA to 2,3-DHPAA.

The following diagram illustrates this proposed biosynthetic pathway:

Caption: Proposed biosynthetic pathway of 2-(2,3-Dihydroxyphenyl)acetic Acid.

Extraction, Isolation, and Characterization

The extraction and purification of 2,3-DHPAA from a complex natural matrix would follow general protocols for phenolic acids, with specific considerations for the separation of isomers.

Extraction

A generalized protocol for the extraction of phenolic acids from a plant or microbial source is as follows:

Protocol: Extraction of Phenolic Acids

-

Sample Preparation: Lyophilize and grind the source material (e.g., plant tissue, microbial biomass) to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Perform an initial extraction with a non-polar solvent like hexane to remove lipids.

-

Subsequently, extract the defatted material with a polar solvent, typically an aqueous mixture of methanol or ethanol (e.g., 80% methanol), to extract the phenolic compounds. Sonication or maceration can be used to improve extraction efficiency.

-

-

Acid Hydrolysis (Optional): To release phenolic acids that may be present as esters or glycosides, the extract can be subjected to acid or alkaline hydrolysis.

-

Liquid-Liquid Partitioning:

-

Concentrate the polar extract under reduced pressure to remove the organic solvent.

-

Acidify the remaining aqueous solution to a low pH (e.g., pH 2) with an acid like HCl.

-

Perform liquid-liquid extraction with a moderately polar organic solvent such as ethyl acetate to partition the phenolic acids into the organic phase.

-

-

Drying and Concentration: Dry the ethyl acetate fraction over anhydrous sodium sulfate and evaporate the solvent to obtain the crude phenolic acid extract.

Isolation and Purification: The Challenge of Isomer Separation

The primary challenge in isolating 2,3-DHPAA is its separation from other phenolic compounds, particularly its isomers like 3,4-DHPAA and 2,5-DHPAA. High-performance liquid chromatography (HPLC) is the method of choice for this purpose.

Table 1: Chromatographic Parameters for Isomer Separation

| Parameter | Recommended Conditions | Rationale |

| Stationary Phase | Reversed-phase C18 or Phenyl column | C18 columns provide good separation based on hydrophobicity. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions. |

| Mobile Phase | Gradient elution with an acidified aqueous phase (e.g., 0.1% formic or acetic acid) and an organic modifier (e.g., methanol or acetonitrile). | The acidic mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. A gradient is necessary to elute a wide range of phenolic compounds with different polarities. |

| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) | DAD allows for the acquisition of UV-Vis spectra, which can aid in the identification of phenolic compounds. MS provides molecular weight information and fragmentation patterns for definitive identification. |

Protocol: HPLC Separation of Dihydroxyphenylacetic Acid Isomers

-

Sample Preparation: Dissolve the crude phenolic extract in the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 30% B over 30 minutes, followed by a wash and re-equilibration step.

-

Flow Rate: 1.0 mL/min.

-

Detection: DAD at 280 nm and MS in negative ion mode.

-

-

Fraction Collection: Collect the fractions corresponding to the elution time of the target compound, guided by a standard if available, or by the characteristic mass-to-charge ratio.

-

Purity Assessment: Re-inject the collected fraction to assess its purity. Further purification steps using a different stationary phase or mobile phase modifier may be necessary.

The following diagram illustrates a typical workflow for the extraction and isolation of 2,3-DHPAA:

Caption: Workflow for the extraction and isolation of 2,3-DHPAA.

Structural Characterization

The definitive identification of the isolated compound as 2,3-DHPAA requires spectroscopic analysis:

-

Mass Spectrometry (MS): Provides the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the substitution pattern on the aromatic ring and confirming the overall structure. 2D NMR techniques like COSY, HSQC, and HMBC are used to establish the connectivity of atoms.

Biological Activities and Therapeutic Potential

The biological activities of 2,3-DHPAA are not as well-documented as those of its 3,4-isomer. However, the presence of the catechol moiety suggests that it is likely to possess significant antioxidant and other biological properties.

Antioxidant Activity

The ortho-dihydroxy substitution in catechols is a well-known pharmacophore for potent antioxidant activity. These compounds can act as radical scavengers by donating a hydrogen atom from one of the hydroxyl groups to form a stable semiquinone radical. A study on dihydroxybenzoic acids found that the 2,3-isomer was a very strong antioxidant.[7] This suggests that 2,3-DHPAA is also likely to exhibit potent antioxidant effects.

Potential Anti-inflammatory and Neuroprotective Effects

Phenolic acids, in general, have been reported to possess anti-inflammatory and neuroprotective properties.[8] The antioxidant activity of 2,3-DHPAA could contribute to these effects by mitigating oxidative stress, a key factor in inflammation and neurodegenerative diseases. The 3,4-isomer, DOPAC, has been shown to have neuroprotective effects.[1] It is plausible that 2,3-DHPAA could exert similar or even distinct neuroprotective actions. The anti-inflammatory and immunomodulatory effects of various phenolic acids are also well-documented.[9][10]

Further research is warranted to explore the specific anti-inflammatory, neuroprotective, and other pharmacological activities of 2,3-DHPAA and to elucidate its mechanisms of action.

Conclusion and Future Directions

2-(2,3-Dihydroxyphenyl)acetic acid represents an understudied natural product with potential for significant biological activity. While its natural sources appear to be less common than its 3,4-dihydroxy isomer, microbial biotransformation of flavonoids is a promising area for its discovery and production. The proposed biosynthetic pathway provides a framework for future research into its enzymatic synthesis.

The development of robust analytical methods for the separation and quantification of 2,3-DHPAA is crucial for its further study. Future research should focus on:

-

Screening of microbial strains for their ability to produce 2,3-DHPAA from various flavonoid precursors.

-

Identification and characterization of the enzymes responsible for the 2,3-dihydroxylation of phenylacetic acid.

-

Comprehensive evaluation of the antioxidant, anti-inflammatory, neuroprotective, and other biological activities of purified 2,3-DHPAA.

-

Comparative studies with its isomers to understand the structure-activity relationships.

This technical guide serves as a starting point for researchers to delve into the chemistry and biology of this intriguing molecule, with the ultimate goal of unlocking its potential for applications in drug development and human health.

References

- Aura, A. M. (2008). Microbial metabolism of dietary phenolic compounds in the colon. Phytochemistry Reviews, 7(3), 407-429.

- Gaspar, A., Martins, M., Silva, P., & Garrido, J. (2020). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 25(16), 3763.

- Schneider, H., Schwiertz, A., Collins, M. D., & Blaut, M. (2000). Degradation of Quercetin and Luteolin by Eubacterium ramulus. Applied and Environmental Microbiology, 66(12), 5430–5437.

- Faller, A. L. K., & Fialho, E. (2010). Polyphenol content and antioxidant capacity in organic and conventional plant-derived foods. Journal of Food Composition and Analysis, 23(6), 561-568.

-

Wikipedia. (2023). 3,4-dihydroxyphenylacetate 2,3-dioxygenase. Retrieved from [Link]

- Teuber, S. S. (2010). The pursuit of plant-based foods for allergy prevention.

- Monagas, M., Khan, N., Andrés-Lacueva, C., Urpí-Sardà, M., Vázquez-Agell, M., Lamuela-Raventós, R. M., & Estruch, R. (2009). Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells. British Journal of Nutrition, 102(2), 201-206.

- Ismail, A. I., Teoh, T. C., & Lee, C. K. (2013). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. The FEBS journal, 280(24), 6310-6330.

-

Agilent Technologies. (2011). HPLC Separation Fundamentals. Retrieved from [Link]

- Tsuchida, T., & Meguro, H. (1985). A novel isocratic HPLC method to separate and quantify acetanilide and its hydroxy aromatic derivatives: 2-, 3- and 4-hydroxyacetanilide (paracetamol or acetaminophen).

- Lesiak, A., & Nizioł-Łukaszewska, Z. (2020).

-

SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids. Retrieved from [Link]

- Lendenmann, U., & Spain, J. C. (1996). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase from Pseudomonas aeruginosa: An Fe(II)-containing enzyme with fast turnover. Journal of bacteriology, 178(22), 6525-6531.

- Stevens, J. F., & Maier, C. S. (2016). Human Gut Microbiome and Quercetin. Encyclopedia of Food and Health, 379-384.

- Al-Khazaleh, J. F., Al-Zereini, W. A., Al-Sawalha, N. A., Al-Qerem, W. A., & Al-Sarayreh, S. A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(11), 1546.

- Moridani, M. Y., Scobie, H., Salehi, P., & O'Brien, P. J. (2003). Caffeic acid, chlorogenic acid, and dihydrocaffeic acid metabolism: glutathione conjugate formation. Drug metabolism and disposition, 31(12), 1467-1473.

- Vauzour, D., Vafeiadou, K., Rodriguez-Mateos, A., Rendeiro, C., & Spencer, J. P. (2008). The neuroprotective potential of flavonoids: a multiplicity of effects. Genes & nutrition, 3(3-4), 115-126.

- Mladenka, P., Macáková, K., Filipský, T., Zatloukalová, L., Jahodář, L., Bovicelli, P., ... & Hrdina, R. (2011). In vitro analyses of iron-chelating properties of flavonoids. Journal of inorganic biochemistry, 105(5), 693-701.

- Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of agricultural and food chemistry, 52(26), 7970-7981.

- Skrbek, S., Rüfer, C. E., Marko, D., & Esselen, M. (2009). Quercetin and its microbial degradation product 3,4-dihydroxyphenylacetic acid generate hydrogen peroxide modulating their stability under in vitro conditions. Journal of Food and Nutrition Research, 48(3), 129-140.

- Williamson, G., & Clifford, M. N. (2017). Role of the gut microbiota in handling dietary polyphenols. The American journal of clinical nutrition, 106(suppl_6), 1524S-1532S.

- Zielińska, D., & Zieliński, H. (2019). Hydrothermal Treatment Enhances Antioxidant Activity and Intestinal Absorption of Rutin in Tartary Buckwheat Flour Extracts. Molecules, 24(24), 4579.

- Zhang, H., Tsao, R., Yang, R., & Zhu, H. (2010). Degradation of rutin and polyphenols during the preparation of tartary buckwheat bread. Food Chemistry, 119(3), 963-967.

- Tejesvi, M. V., Kini, K. R., Prakash, H. S., & Subbiah, V. (2008). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. Journal of bacteriology, 190(15), 5121-5127.

- Bianchi, V. E., Rizzi, L., & Somaa, F. (2023). The role of nutrition on Parkinson's disease: a systematic review. Nutritional Neuroscience, 26(1), 1-20.

- Ono, K., Hamaguchi, T., Naiki, H., & Yamada, M. (2006). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase from Pseudomonas aeruginosa. The Journal of Biochemistry, 139(4), 445-453.

- Al-Khazaleh, J. F., Al-Zereini, W. A., Al-Sawalha, N. A., Al-Qerem, W. A., & Al-Sarayreh, S. A. (2023). Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. Pharmaceuticals, 16(11), 1546.

- Nakayama, T., & Sato, T. (2018). A Major Intestinal Catabolite of Quercetin Glycosides, 3-Hydroxyphenylacetic Acid, Protects the Hepatocytes from the Acetaldehyde-Induced Cytotoxicity through the Enhancement of the Total Aldehyde Dehydrogenase Activity. Molecules, 23(10), 2639.

- Chun, Y. J., Kim, S., Kim, D., Lee, S. Y., & Choi, H. K. (2018). 3,4-Dihydroxyphenylacetate 2,3-dioxygenase from Pseudomonas aeruginosa: An Fe(II)-containing enzyme with fast turnover. PLoS One, 13(9), e0203531.

- Tresserra-Rimbau, A., Rimm, E. B., Medina-Remón, A., Estruch, R., de la Torre, R., Corella, D., ... & Lamuela-Raventós, R. M. (2014). Polyphenol intake and mortality risk: a re-analysis of the PREDIMED trial. BMC medicine, 12(1), 1-10.

- Moridani, M. Y., Scobie, H., Salehi, P., & O'Brien, P. J. (2003). Caffeic acid, chlorogenic acid, and dihydrocaffeic acid metabolism: glutathione conjugate formation. Drug metabolism and disposition, 31(12), 1467-1473.

- Zhang, H., Tsao, R., Yang, R., & Zhu, H. (2010). Degradation of rutin and polyphenols during the preparation of tartary buckwheat bread. Food Chemistry, 119(3), 963-967.

- Pérez-Hernández, N., Zepeda-Vallejo, L. G., Medina-Pérez, V., Guevara-Fefer, P., & Salinas-Sánchez, D. O. (2022). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 27(23), 8343.

- Tzani, A., Vaitsis, C., & Drainas, C. (2021). Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis.

- Kallscheuer, N., & Marienhagen, J. (2021). A Flavoprotein Dioxygenase Steers Bacterial Tropone Biosynthesis via Coenzyme A-Ester Oxygenolysis and Ring Epoxidation. Journal of the American Chemical Society, 143(27), 10219-10224.

- Teufel, R., Mascaraque, V., Ismail, W., Voss, M., Perera, J., Eisenreich, W., ... & Fuchs, G. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395.

- Zhao, X., Wang, C., Zhang, J., Liu, L., Wang, Y., & Liu, Z. (2018). 4-Hydroxyphenylacetic Acid Prevents Acute APAP-Induced Liver Injury by Increasing Phase II and Antioxidant Enzymes in Mice. Frontiers in pharmacology, 9, 644.

- Prasetia, H., Jenie, R. I., & Utomo, R. Y. (2023). Caffeic Acid in Spent Coffee Grounds as a Dual Inhibitor for MMP-9 and DPP-4 Enzymes. Molecules, 28(20), 7118.

- Ren, C., Liu, C., & Li, L. (2018).

- Finberg, J. P., & Rabey, J. M. (2016). The pharmacology of selegiline. Journal of neural transmission, 123(10), 1133-1147.

-

Biocompare. (2016). HPLC Advances for Better Separations. Retrieved from [Link]

- Gao, K., Xu, A., Krul, C., Venema, K., Liu, Y., Niu, Y., ... & Zhou, G. (2006). Of the major phenolic acids formed during human microbial fermentation of tea, citrus, and soy flavonoid supplements, only 3,4-dihydroxyphenylacetic acid has antiproliferative activity. The Journal of nutrition, 136(1), 52-57.

- Kawabata, K., Sugiyama, Y., & Ohto, T. (2019). Flavonoid metabolism: the interaction of metabolites and gut microbiota. Bioscience, biotechnology, and biochemistry, 83(8), 1430-1439.

- Zenkevich, I. G., Eshchenko, A. Y., & Makarova, S. V. (2007).

-

Wikipedia. (2023). 2,3-dihydroxyindole 2,3-dioxygenase. Retrieved from [Link]

Sources

- 1. 3,4-Dihydroxyphenylacetic acid, a microbiota-derived metabolite of quercetin, attenuates acetaminophen (APAP)-induced liver injury through activation of Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of Quercetin and Luteolin by Eubacterium ramulus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. vup.sk [vup.sk]

- 5. Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-dihydroxyphenylacetate 2,3-dioxygenase - Wikipedia [en.wikipedia.org]

- 7. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Dihydroxylated phenolic acids derived from microbial metabolism reduce lipopolysaccharide-stimulated cytokine secretion by human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

potential therapeutic effects of 2-(2,3-Dihydroxyphenyl)acetic acid

An In-depth Technical Guide to the Therapeutic Potential of Dihydroxyphenylacetic Acids A Note on Isomer Specificity: This guide addresses the therapeutic potential of dihydroxyphenylacetic acids, a class of catechol-containing phenolic acids. The user's query specified the 2-(2,3-Dihydroxyphenyl)acetic acid isomer. However, a comprehensive literature search reveals a significant lack of specific biological or therapeutic data for this particular compound. The vast majority of published research focuses on its prominent, biologically active isomer, 3,4-Dihydroxyphenylacetic Acid (3,4-DOPAC) , a key metabolite of the neurotransmitter dopamine.

Therefore, to provide a scientifically grounded and valuable technical guide, this document will focus on the well-documented therapeutic potential of 3,4-DOPAC . The principles, mechanisms, and experimental protocols detailed herein serve as a robust framework for understanding and investigating the entire class of dihydroxyphenylacetic acids, including the less-studied 2,3-isomer. The shared catechol moiety suggests potential overlap in antioxidant properties, but all specific biological activities described below are attributed to 3,4-DOPAC unless otherwise stated.

Executive Summary

3,4-Dihydroxyphenylacetic acid (3,4-DOPAC) is emerging as a molecule of significant therapeutic interest beyond its established role as a primary metabolite of dopamine. Possessing a catechol structure, 3,4-DOPAC is an intrinsic antioxidant and has demonstrated potential neuroprotective, anti-inflammatory, and antiproliferative properties in a variety of preclinical models. Its direct link to dopaminergic pathways places it at a critical intersection of neurobiology and pharmacology, particularly for neurodegenerative conditions like Parkinson's disease. This guide synthesizes the current understanding of 3,4-DOPAC's mechanisms of action, provides detailed experimental protocols for its investigation, and outlines future directions for its development as a potential therapeutic agent.

Chapter 1: Core Identity and Biological Significance of 3,4-DOPAC

Chemical Identity and Properties

3,4-DOPAC is an organic compound belonging to the catechol and phenylacetic acid families. Its structure is fundamental to its biological activity, featuring a benzene ring with two adjacent hydroxyl groups (the catechol moiety) and an acetic acid side chain.

| Property | Value | Source |

| IUPAC Name | 2-(3,4-Dihydroxyphenyl)acetic acid | [1] |

| Synonyms | DOPAC, Homoprotocatechuic acid | [1] |

| Molecular Formula | C₈H₈O₄ | [1] |

| Molar Mass | 168.15 g/mol | [1] |

| CAS Number | 102-32-9 | |

| Physical Form | Off-white powder | [1] |

The Dopamine Metabolism Axis

In the central nervous system, 3,4-DOPAC is a primary catabolite of dopamine. The metabolic pathway is crucial for regulating dopamine levels and is a key area of study in neurology. Dopamine is metabolized via two main enzymatic steps involving Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT).

The formation of 3,4-DOPAC occurs when MAO acts on dopamine, producing the intermediate 3,4-dihydroxyphenylacetaldehyde (DOPAL), which is then rapidly oxidized to 3,4-DOPAC by aldehyde dehydrogenase (ALDH).[2][3] 3,4-DOPAC is subsequently methylated by COMT to form homovanillic acid (HVA), the final major dopamine metabolite.

Chapter 2: Neuroprotective Potential in Neurodegenerative Disease

The primary therapeutic interest in 3,4-DOPAC lies in its potential to mitigate neurodegenerative processes, largely attributed to its antioxidant and anti-inflammatory capabilities within the central nervous system.

Antioxidant-Mediated Neuroprotection

Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key pathological driver in diseases like Parkinson's. The catechol structure of 3,4-DOPAC is an excellent electron donor, allowing it to scavenge free radicals and chelate redox-active metals, thereby reducing oxidative damage to neurons. Several studies have demonstrated that phenolic acids, as a class, can effectively accumulate in the brain and exert pharmacological effects.[4] Furthermore, 3,4-DOPAC has been shown to have antioxidant properties in various models.[5]

Modulation of Mitochondrial Function

Mitochondrial dysfunction is a hallmark of dopaminergic neuron death in Parkinson's disease. Intriguingly, the role of 3,4-DOPAC here is complex. While it possesses protective antioxidant properties, some research suggests that in combination with nitric oxide (NO), it may modulate mitochondrial function and cell death pathways in PC-12 cells, a common neuronal cell model.[6] Specifically, the combination of 3,4-DOPAC and an NO donor was found to induce mitochondrial membrane potential dissipation.[6] This highlights the necessity of studying the compound in a context-dependent manner. In its oxidized quinone form, 3,4-DOPAC-Q has been shown to inhibit complex III of the mitochondrial electron transport chain.[7]

Featured Protocol 1: In Vitro Neuroprotection Assay using SH-SY5Y Cells

This protocol assesses the ability of 3,4-DOPAC to protect human neuroblastoma cells (SH-SY5Y) from a neurotoxin like 6-hydroxydopamine (6-OHDA), which selectively damages dopaminergic neurons by inducing massive oxidative stress.

Causality: This assay directly tests the hypothesis that 3,4-DOPAC can prevent or reduce toxin-induced cell death. The inclusion of multiple controls ensures that the observed effects are due to the compound's protective action and not other variables.

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

-

Pre-treatment: Treat the cells with various concentrations of 3,4-DOPAC (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Control Group: Vehicle (culture medium) only.

-

Self-Validation: Include a well with the highest concentration of 3,4-DOPAC alone to test for intrinsic toxicity.

-

-

Toxin Induction: Add 6-OHDA to a final concentration of 100 µM to all wells except the negative control and the 3,4-DOPAC-only wells.

-

Incubation: Incubate the plate for an additional 24 hours.

-

Viability Assessment (MTT Assay):

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Express cell viability as a percentage relative to the untreated control cells.

Chapter 3: Systemic Anti-inflammatory and Antiproliferative Effects

Beyond the CNS, the chemical properties of 3,4-DOPAC suggest potential for broader therapeutic applications.

Anti-inflammatory Activity

Chronic inflammation is a contributor to a wide range of diseases. As a phenolic acid, 3,4-DOPAC is predicted to have anti-inflammatory effects, a property common to many plant-derived polyphenols and their metabolites.[8] These effects are often mediated by the inhibition of pro-inflammatory enzymes and the modulation of cytokine signaling pathways.

Featured Protocol 2: In Vitro Anti-Inflammatory Assay (Albumin Denaturation)

Causality: Protein denaturation is a well-documented cause of inflammation. This assay provides a rapid, cost-effective screen to determine if a compound can stabilize proteins and prevent denaturation, a hallmark of anti-inflammatory activity.

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of 3,4-DOPAC (e.g., 10-500 µg/mL).

-

Control: Prepare a control solution using 2 mL of distilled water instead of the test compound.

-

Reference Standard: Use Diclofenac sodium as a reference drug.

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.

-

Denaturation: Induce denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

-

Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.

-

Calculation: Calculate the percentage inhibition of denaturation using the formula: % Inhibition = [(Absorbance_Control - Absorbance_Test) / Absorbance_Control] * 100

Antiproliferative Properties

Some studies have indicated that 3,4-DOPAC, which can be formed from the microbial fermentation of dietary flavonoids like quercetin, exhibits antiproliferative effects in colon and prostate cancer cell lines.[3][5] This activity is likely linked to its catechol structure, which can induce oxidative stress within cancer cells and interfere with proliferation signaling pathways.

Chapter 4: Future Perspectives and Drug Development

While the preclinical evidence for 3,4-DOPAC is promising, several challenges remain for its development as a therapeutic agent.

-

Bioavailability: Like many phenolic acids, 3,4-DOPAC may have limited oral bioavailability and a short plasma half-life.[9] Strategies to improve its pharmacokinetic profile, such as encapsulation or prodrug development, will be essential.

-

Isomer Specificity: The therapeutic properties of the 2,3- and 2,5-dihydroxyphenylacetic acid isomers are largely unexplored. A comparative investigation is warranted to determine if these isomers possess unique or more potent activities.

-

Target Engagement: Further research is needed to deconstruct the specific molecular targets of 3,4-DOPAC. Understanding its interaction with key signaling proteins in neuroinflammation and cell survival pathways will be critical for rational drug design.

Conclusion

3,4-Dihydroxyphenylacetic acid is a molecule of considerable interest, positioned at the nexus of neurotransmitter metabolism and cellular defense mechanisms. Its demonstrated antioxidant and potential neuroprotective properties make it a compelling candidate for further investigation in the context of neurodegenerative diseases. The experimental frameworks provided in this guide offer a validated starting point for researchers to explore the therapeutic utility of 3,4-DOPAC and its related isomers, paving the way for potential new therapies targeting oxidative stress and inflammation.

References

-

Taylor & Francis. (n.d.). 3 4 dihydroxyphenylacetic acid – Knowledge and References. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 547, Dopac. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of DOPAC (1), [ 2 H] 5 -DOPAC (2), 3-HPAA (3), and... Retrieved from [Link]

-

Spandidos Publications. (2015). Dynamic changes of five neurotransmitters and their related enzymes in various rat tissues following β-asarone and levodopa co-administration. Molecular Medicine Reports, 12(5), 6935-6944. [Link]

-

Berman, S. B., & Hastings, T. G. (1999). Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities. Journal of Neurochemistry, 73(3), 1183-1193. [Link]

-

Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved from [Link]

-

Barber, D. S., & Doorn, J. A. (2012). Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson's Disease. Free Radical Biology and Medicine, 52(7), 1138-1147. [Link]

-

Sek, A., & Domagala, D. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Antioxidants, 10(3), 370. [Link]

-

Taylor & Francis. (n.d.). Dihydroxyphenylacetic acid – Knowledge and References. Retrieved from [Link]

-

Nunes, C., Almeida, L., & Laranjinha, J. (2008). 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning. Neurotoxicology, 29(6), 998-1007. [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336). Retrieved from [Link]

-

Roth, R. H., & Bacopoulos, N. G. (1978). 3,4-dihydroxyphenylacetic acid (DOPAC) and the rat mesolimbic dopaminergic pathway: drug effects and evidence for somatodendritic mechanisms. Advances in biochemical psychopharmacology, 19, 145-156. [Link]

Sources

- 1. Dopac | C8H8O4 | CID 547 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dopamine-Derived Biological Reactive Intermediates and Protein Modifications: Implications for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. 3,4-Dihydroxyphenylacetic acid (DOPAC) modulates the toxicity induced by nitric oxide in PC-12 cells via mitochondrial dysfunctioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of reduced and oxidized dopamine and 3, 4- dihydrophenylacetic acid, on brain mitochondrial electron transport chain activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. spandidos-publications.com [spandidos-publications.com]

Methodological & Application

Application Notes & Protocols: 2-(2,3-Dihydroxyphenyl)acetic Acid as a High-Affinity Metal-Chelating Agent

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-(2,3-Dihydroxyphenyl)acetic acid (DHPA) as a potent metal-chelating agent in experimental settings. This document delineates the core mechanistic principles, provides detailed experimental protocols, and offers insights into data interpretation.

Foundational Principles: The Chemical Rationale for DHPA in Metal Chelation

2-(2,3-Dihydroxyphenyl)acetic acid is a robust chelator, primarily due to the vicinal hydroxyl groups on its catechol moiety. This structural feature allows for the formation of stable, five-membered chelate rings with a variety of metal ions. The acidic protons of the hydroxyl groups are displaced upon coordination with a metal ion, leading to the formation of a coordination complex. The adjacent carboxylic acid group can also participate in or influence the coordination, further enhancing the stability of the resulting metal complex.

Chelating agents are instrumental in controlling the reactivity of metal ions in biological and chemical systems.[1] By sequestering metal ions, DHPA can be employed to:

-

Mitigate metal-induced oxidative stress.

-

Inhibit metalloenzyme activity for mechanistic studies.

-

Create models of metal-ion deficiency in cellular or biochemical assays.

-

Serve as a potential therapeutic agent for diseases associated with metal overload.

The effectiveness of a chelating agent is quantified by its stability constant (log K), which describes the equilibrium of the complex formation. A higher log K value indicates a stronger affinity of the chelator for the metal ion.[2]

Mechanism of Chelation

The primary mechanism of metal chelation by DHPA involves the donation of electron pairs from the oxygen atoms of the two hydroxyl groups on the catechol ring to a metal ion, forming strong coordinate bonds. The general reaction can be represented as:

Mⁿ⁺ + DHPA ⇌ [M(DHPA)]ⁿ⁺

The stability of this complex is influenced by factors such as the pH of the solution, the nature of the metal ion (its charge and ionic radius), and the presence of competing ligands.

Figure 1. Chelation of a metal ion by DHPA.

Quantitative Data: Stability and Affinity of DHPA-Metal Complexes

While extensive data for DHPA is still emerging, the stability constants of structurally similar catechol-containing compounds provide a strong indication of its potential efficacy. For instance, related dihydroxybenzoic acids have been evaluated for their iron-chelating capabilities.[3] The order of stability constants for many bidentate chelators with divalent metals often follows the Irving-Williams series: Cu(II) > Ni(II) > Co(II) > Zn(II) > Cd(II) > Mg(II).[4]

| Metal Ion | Predicted Stability Constant (log K) Range (based on similar compounds) | Key Applications & Considerations |

| Fe³⁺ | High | Iron overload studies, mitigation of Fenton-reaction-driven oxidative stress. |

| Cu²⁺ | High | Wilson's disease models, inhibition of copper-dependent enzymes. |

| Zn²⁺ | Moderate | Modulation of zinc-finger proteins, studies of zinc signaling. |

| Mn²⁺ | Moderate | Investigation of manganese-dependent enzymes (e.g., SOD2). |

| Ca²⁺/Mg²⁺ | Low | DHPA is expected to have low affinity for these ions, ensuring specificity for transition metals in biological systems. |

Note: These are predicted ranges. It is imperative for researchers to experimentally determine the stability constants of DHPA with their specific metal of interest under their experimental conditions.

Experimental Protocols

The following protocols are designed to be adaptable to specific research needs. Always perform preliminary experiments to determine the optimal concentration range and incubation times for your system.

Protocol for Assessing Metal Chelation via UV-Visible Spectrophotometry

This protocol provides a method to observe the formation of a DHPA-metal complex, which often results in a shift in the maximum absorbance wavelength (λₘₐₓ).

Objective: To qualitatively and quantitatively assess the binding of a metal ion to DHPA.

Materials:

-

2-(2,3-Dihydroxyphenyl)acetic acid (DHPA)

-

Metal salt of interest (e.g., FeCl₃, CuSO₄)

-

Appropriate buffer (e.g., HEPES, MES, depending on the optimal pH for complex formation)

-

UV-Visible Spectrophotometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of DHPA in the chosen buffer. It may be necessary to adjust the pH to fully dissolve the compound.

-

Prepare a 10 mM stock solution of the metal salt in deionized water.

-

-

Determination of λₘₐₓ:

-

In a quartz cuvette, prepare a solution of DHPA at a concentration of 100 µM in the buffer.

-

Scan the absorbance from 200 to 800 nm to determine the λₘₐₓ of free DHPA.

-

In a separate cuvette, prepare a solution of the metal salt at 100 µM in the buffer and record its spectrum.

-

Create a 1:1 mixture of the DHPA and metal salt solutions (final concentration of 50 µM each).

-

Scan the absorbance of the mixture and observe any shifts in the λₘₐₓ, which would indicate complex formation.

-

-

Titration for Stoichiometry (Job's Plot):

-

Prepare a series of solutions with a constant total concentration of DHPA and the metal ion, but with varying mole fractions of each.

-

Measure the absorbance of each solution at the λₘₐₓ of the complex.

-

Plot the change in absorbance against the mole fraction of the ligand. The peak of the plot will indicate the stoichiometry of the complex.

-

Causality Behind Experimental Choices:

-

The choice of buffer is critical as pH affects the protonation state of both DHPA and the hydration of the metal ion.

-

Quartz cuvettes are used for their transparency in the UV range.

-

A Job's plot is a reliable method for determining the binding stoichiometry of a metal-ligand complex in solution.

Figure 2. Workflow for Spectrophotometric Analysis of DHPA-Metal Chelation.

Protocol for Evaluating DHPA in Cell Culture to Mitigate Metal-Induced Toxicity

Objective: To assess the ability of DHPA to protect cells from the cytotoxic effects of a chosen metal ion.

Materials:

-

Cell line of interest (e.g., SH-SY5Y for neurotoxicity studies, HepG2 for hepatotoxicity)

-

Complete cell culture medium

-

DHPA

-

Toxic metal salt (e.g., CuSO₄, FeSO₄)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the experiment.

-

Treatment:

-

After allowing the cells to adhere overnight, remove the medium.

-

Add fresh medium containing:

-

Vehicle control (medium only)

-

Metal salt alone at a cytotoxic concentration (determined from a preliminary dose-response experiment)

-

DHPA alone (at various concentrations to test for intrinsic toxicity)

-

Metal salt in combination with various concentrations of DHPA.

-

-

-

Incubation: Incubate the cells for a predetermined period (e.g., 24 hours).

-

Cell Viability Assessment:

-

After incubation, perform a cell viability assay according to the manufacturer's instructions.

-

Read the absorbance or fluorescence on a plate reader.

-

-

Data Analysis:

-

Normalize the results to the vehicle control (100% viability).

-

Plot cell viability against the concentration of DHPA in the presence of the toxic metal.

-

Trustworthiness of the Protocol:

-

Including controls for DHPA alone ensures that any observed protective effects are not due to a direct proliferative effect of the compound.

-

A dose-response curve for the metal toxin is essential for choosing an appropriate concentration for the chelation experiment.

Applications in Drug Development and Research

-

Neurodegenerative Disease Research: Aberrant metal homeostasis is implicated in diseases such as Alzheimer's and Parkinson's. DHPA can be used as a tool to study the role of metals in these pathologies.

-

Antioxidant Studies: By chelating redox-active metals like iron and copper, DHPA can prevent the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions.[5]

-

Cancer Research: Some cancers exhibit an increased demand for certain metals. Chelating agents can be explored as a strategy to induce metal starvation in cancer cells. The catechol structure of DHPA is associated with antiproliferative activity.[6]

-

Antibacterial Research: The growth of many pathogenic bacteria is dependent on the acquisition of essential metal ions from the host. Chelating agents can disrupt this process.[7]

Concluding Remarks

2-(2,3-Dihydroxyphenyl)acetic acid is a promising and versatile tool for the experimental manipulation of metal ion concentrations. Its strong chelating properties, conferred by the catechol moiety, make it suitable for a wide range of applications in biomedical research and drug development. The protocols and data presented herein provide a solid foundation for the successful implementation of DHPA in the laboratory. As with any experimental tool, careful validation and optimization are paramount to achieving robust and reproducible results.

References

-

Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major. Available at: [Link]

-

Studies on Stability Constants of the Complexes of 2,3 - Dihydroxybenzal-dehyde and its Schiff Bases with Cu(II), Zn(II), Ni(II), Co(II), Cd(II) and Mg(II) Metal Ions in 50% (v/v) Water Ethanol Mixture at 0.1M Ionic Strength. Available at: [Link]

-

The development of new iron-chelating drugs. II. Available at: [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. Available at: [Link]

-

Chelating agents. Available at: [Link]

-

Showing metabocard for 3,4-Dihydroxybenzeneacetic acid (HMDB0001336) - Human Metabolome Database. Available at: [Link]

-

Stability constants of complexes - Wikipedia. Available at: [Link]

Sources

- 1. nouryon.com [nouryon.com]

- 2. Stability constants of complexes - Wikipedia [en.wikipedia.org]

- 3. Chelation studies with 2,3-dihydroxybenzoic acid in patients with beta-thalassaemia major - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing the Antioxidant Activity of 2-(2,3-Dihydroxyphenyl)acetic Acid

Introduction: The Scientific Imperative for Characterizing 2-(2,3-Dihydroxyphenyl)acetic Acid

2-(2,3-Dihydroxyphenyl)acetic acid (2,3-DHPAA) is a phenolic acid of significant interest to researchers in pharmacology, food science, and drug development. Its chemical architecture, featuring a catechol (2,3-dihydroxy) moiety, is structurally analogous to other potent antioxidants, such as 2,3-dihydroxybenzoic acid and the metabolic intermediate homogentisic acid.[1][2] The presence of multiple hydroxyl groups on the aromatic ring is a key determinant of antioxidant efficiency, suggesting that 2,3-DHPAA possesses considerable potential to neutralize reactive oxygen species (ROS).[3]

ROS are implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the rigorous evaluation of novel antioxidant compounds like 2,3-DHPAA is not merely an academic exercise but a critical step in the development of new therapeutic agents and nutraceuticals. This guide provides a comprehensive, multi-faceted protocol for the robust assessment of the antioxidant activity of 2,3-DHPAA, moving from fundamental chemical reactivity to biologically relevant cellular efficacy. We will detail the causality behind the selection of specific assays, ensuring a self-validating and scientifically sound approach.

Foundational Principles: Mechanisms of Antioxidant Action

Antioxidants neutralize free radicals through two primary mechanisms. A thorough assessment of any compound requires assays that can probe both pathways.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-H) donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable antioxidant radical (A•). The DPPH assay is a classic example of a HAT-based mechanism.[4]

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation of the antioxidant and an anion of the free radical. Many SET reactions are pH-dependent. The FRAP and ABTS assays are predominantly based on the SET mechanism.[4][5]

Because no single assay can capture the total antioxidant capacity of a compound, a panel of mechanistically distinct assays is essential for a comprehensive profile.[6]

Caption: Overall workflow for assessing the antioxidant activity of 2,3-DHPAA.

In Vitro Acellular Protocols: Quantifying Chemical Reactivity

These assays provide a fundamental measure of 2,3-DHPAA's ability to interact with and neutralize stable radical species in a controlled chemical environment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle of Causality: The DPPH assay is a rapid and widely used method to screen for HAT-based antioxidant activity.[6][7] The stable DPPH radical has a deep violet color with maximum absorbance around 517 nm.[7][8] When an antioxidant donates a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, causing a decrease in absorbance.[9] This color change is directly proportional to the radical scavenging capacity of the sample. The reaction is performed in the dark to prevent photodegradation of the DPPH radical.[10]

Caption: Principle of the DPPH radical scavenging assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C for no more than one week.

-

Test Compound (2,3-DHPAA): Prepare a 1 mg/mL stock solution in methanol. Create a serial dilution series (e.g., 500, 250, 125, 62.5, 31.25 µg/mL).

-

Positive Control: Prepare a similar dilution series of a standard antioxidant like Trolox or Gallic Acid.

-

-

Assay Procedure (96-well plate format):

-

Measurement:

Data Analysis:

-

Calculate the percentage of radical scavenging activity for each concentration using the following formula:

-

% Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance of the DPPH solution with the test compound.

-

-

Plot the % Scavenging against the concentration of 2,3-DHPAA.

-

Determine the IC50 value , which is the concentration of the compound required to scavenge 50% of the DPPH radicals, using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle of Causality: This assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[4] The ABTS•+ is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[4] The resulting blue-green radical has a characteristic absorbance at 734 nm.[5] Antioxidants reduce the ABTS•+ back to its colorless neutral form via an electron-donating mechanism. The reduction in absorbance is proportional to the antioxidant concentration. This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH.

Caption: Principle of the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the radical.[4]

-

ABTS•+ Working Solution: Before use, dilute the stock solution with ethanol or a suitable buffer (e.g., PBS pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.[4]

-

Prepare dilutions of 2,3-DHPAA and a positive control (Trolox) as described for the DPPH assay.

-

-

Assay Procedure (96-well plate format):

-

Add 190 µL of the ABTS•+ working solution to each well.

-

Add 10 µL of each 2,3-DHPAA dilution, positive control, or solvent (for blank) to the respective wells.

-

Mix and incubate at room temperature for 6-10 minutes.[4]

-

-

Measurement:

-

Read the absorbance at 734 nm.

-

Data Analysis:

-

Calculate the percentage of inhibition using the same formula as for the DPPH assay.

-

Determine the IC50 value from the dose-response curve.

-

Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) . A standard curve is generated using various concentrations of Trolox, and the antioxidant capacity of 2,3-DHPAA is expressed as µmol of Trolox equivalents per µmol of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle of Causality: The FRAP assay directly measures the electron-donating capacity of an antioxidant.[11][12] It is based on the reduction of a colorless ferric-tripyridyltriazine complex (Fe³⁺-TPTZ) to a vibrant blue ferrous complex (Fe²⁺-TPTZ) by the antioxidant at a low pH (3.6).[13][14] The acidic environment is crucial to maintain iron solubility.[14] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the sample.[5][13]

Caption: Principle of the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

-

Reagent Preparation:

-

FRAP Reagent: Prepare fresh daily by mixing:

-

10 parts of 300 mM Acetate Buffer (pH 3.6)

-

1 part of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl

-

1 part of 20 mM FeCl₃·6H₂O in water

-

-

Warm the FRAP reagent to 37°C before use.[5]

-

Standard: Prepare a ferrous sulfate (FeSO₄·7H₂O) or Trolox standard curve (e.g., 100-1000 µM).

-

Prepare dilutions of 2,3-DHPAA.

-

-

Assay Procedure (96-well plate format):

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

Add 20 µL of the 2,3-DHPAA dilutions, standards, or solvent (for blank) to the wells.

-

Incubate at 37°C for 10-30 minutes.

-

-

Measurement:

-

Read the absorbance at 593 nm.

-

Data Analysis:

-

Plot the absorbance of the standards against their concentration to create a standard curve.

-

Use the standard curve to determine the FRAP value of the 2,3-DHPAA samples.

-

Results are expressed as µmol of Fe²⁺ equivalents per gram or µmol of the compound, or as Trolox equivalents.

In Vitro Cell-Based Protocol: Assessing Biological Efficacy

While acellular assays are crucial, they do not account for bioavailability, metabolism, or interaction with cellular components. The Cellular Antioxidant Activity (CAA) assay bridges this gap.[15]

Cellular Antioxidant Activity (CAA) Assay

Principle of Causality: The CAA assay measures antioxidant activity within a cellular environment.[15] It utilizes a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[16] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH.[16] Subsequently, peroxyl radicals, generated by a compound like ABAP, oxidize DCFH into the highly fluorescent 2',7'-dichlorofluorescein (DCF).[15] An effective antioxidant will scavenge these radicals, preventing the oxidation of DCFH and thus reducing the fluorescence signal.[17] The assay is typically performed in human hepatocarcinoma (HepG2) cells, which are metabolically active.[15]

Caption: Workflow of the Cellular Antioxidant Activity (CAA) assay.

Step-by-Step Protocol:

-

Cell Culture:

-

Culture HepG2 cells in a suitable medium (e.g., MEM with 10% FBS) until they reach 90-100% confluence in a black, clear-bottom 96-well plate.[17]

-

-

Assay Procedure:

-

Remove the culture medium and wash the cells gently three times with a buffered saline solution (e.g., DPBS).[16]

-

Treat the cells with 100 µL of medium containing various concentrations of 2,3-DHPAA or a positive control (Quercetin is the standard for this assay) for 1 hour.[17]

-

Remove the treatment medium and add 100 µL of a 25 µM DCFH-DA solution to each well. Incubate for 60 minutes at 37°C.[16]

-

Remove the DCFH-DA solution and wash the cells again.

-

Add 100 µL of a peroxyl radical initiator solution (e.g., 600 µM ABAP) to all wells.[16]

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity every 5 minutes for 1 hour, using an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[17]

-

Data Analysis:

-

Calculate the area under the curve (AUC) for the fluorescence kinetics of each sample and control.

-

Calculate the percentage of inhibition of DCF formation for each concentration of 2,3-DHPAA.

-

Determine the CAA value , which is the concentration that produces a 50% inhibition of DCF formation (IC50).

-

Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the test compound.

Data Presentation and Interpretation

For a comprehensive evaluation, results from all assays should be compiled and compared. A standard antioxidant must always be run in parallel for validation and comparison.

Table 1: Hypothetical Antioxidant Capacity of 2,3-DHPAA Compared to Standards

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) | FRAP Value (µmol Fe²⁺/µmol) | CAA Value (µmol QE/100 µmol) |

| 2,3-DHPAA | 15.8 | 10.2 | 2.1 | 45.3 |

| Gallic Acid | 8.5 | 6.1 | 2.9 | 62.1 |

| Trolox | 45.2 | 25.5 | 1.0 | 15.7 |

Interpretation:

-

A lower IC50 value in the DPPH and ABTS assays indicates higher radical scavenging activity.

-

A higher FRAP value indicates greater reducing power.

-

A higher CAA value indicates superior antioxidant activity in a cellular context.

-

The hypothetical data suggest that 2,3-DHPAA is a potent antioxidant, stronger than the standard Trolox but slightly less potent than Gallic Acid across all tested platforms. This comprehensive profile provides strong evidence of its potential as a bioactive compound.

Conclusion

This document outlines a robust, multi-tiered strategy for characterizing the antioxidant activity of 2-(2,3-Dihydroxyphenyl)acetic acid. By employing a panel of assays with distinct chemical mechanisms (DPPH, ABTS, FRAP) and complementing this with a biologically relevant cell-based model (CAA), researchers can obtain a comprehensive and reliable profile of the compound's antioxidant potential. Adherence to these detailed protocols, including the use of appropriate controls and standards, will ensure data integrity and facilitate meaningful comparisons within the scientific community. The structural features of 2,3-DHPAA suggest high activity, and this systematic approach provides the framework to validate and quantify that potential for applications in human health and wellness.

References

-

MDPI. (n.d.). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food. Retrieved from [Link]

-

MDPI. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Retrieved from [Link]

-

Zen-Bio. (2020). CAA Antioxidant Assay Kit. Retrieved from [Link]

-

PubMed. (2021). Homogentisic acid, a main phenolic constituent of strawberry tree honey, protects human peripheral blood lymphocytes against irinotecan-induced cytogenetic damage in vitro. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

PubMed. (n.d.). Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study First Action 2012.04. Retrieved from [Link]

-

Cell Biolabs, Inc. (n.d.). OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). Relationship between Phenolic Compounds and Antioxidant Activity of Some Moroccan Date Palm Fruit Varieties (Phoenix dactylifera L.): A Two-Year Study. Retrieved from [Link]

-

ResearchGate. (n.d.). Dihydroxybenzoic acids as free radical scavengers: Mechanisms, kinetics, and trends in activity | Request PDF. Retrieved from [Link]

-

G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]

-

National Institutes of Health (NIH). (2024). DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. Retrieved from [Link]

-

PubMed. (n.d.). Evaluation of anti-oxidant treatments in an in vitro model of alkaptonuric ochronosis. Retrieved from [Link]

-

Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]

-

ScienceDirect. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC. Retrieved from [Link]

-

E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Determination of Total Content of Phenolic Compounds and Their Antioxidant Activity in VegetablesEvaluation of Spectrophotometric Methods. Retrieved from [Link]

- Google Patents. (n.d.). US20110313672A1 - Cellular antioxidant activity (caa) assay.

-

ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

-

ResearchGate. (2025). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Amyloidogenic Properties of Some Phenolic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Antioxidant capacity assessed by ferric reducing ability (FRAP) assay.... Retrieved from [Link]

-

DergiPark. (2023). Determination of Total Phenolic Contents and Antioxidant Activities of Different Extracts Obtained from Morus alba L. (White Mulberry). Retrieved from [Link]

-

ResearchGate. (n.d.). Methodology of Antioxidant Activity Assays (a)... | Download Scientific Diagram. Retrieved from [Link]

-

MDPI. (2021). Homogentisic Acid and Gentisic Acid Biosynthesized Pyomelanin Mimics: Structural Characterization and Antioxidant Activity. Retrieved from [Link]

-

Ultimate Treat. (2024). A Detailed Look At Ferric Reducing Antioxidant Power (FRAP). Retrieved from [Link]

-

UAHuntsville. (n.d.). Antioxidant Assay: The DPPH Method. Retrieved from [Link]

-

National Institutes of Health (NIH). (2023). Determination of the Total Phenolics Content and Antioxidant Activity of Extracts from Parts of Plants from the Greek Island of Crete - PubMed Central. Retrieved from [Link]

-

Zen-Bio. (2020). ABTS Antioxidant Assay Kit. Retrieved from [Link]

-

ACS Publications. (n.d.). Cellular Antioxidant Activity (CAA) Assay for Assessing Antioxidants, Foods, and Dietary Supplements | Journal of Agricultural and Food Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance structures of phenolic acids: (a)—2,3-dihydroxybenzoic acid.... Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). Antioxidants inhibit SAA formation and pro-inflammatory cytokine release in a human cell model of alkaptonuria - PMC. Retrieved from [Link]

-

Essex Research Repository. (n.d.). Homogentisic acid induces autophagy alterations leading to chondroptosis in human chondrocytes: Implications in Alkaptonuria. Retrieved from [Link]

Sources

- 1. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach [mdpi.com]

- 5. e3s-conferences.org [e3s-conferences.org]

- 6. mdpi.com [mdpi.com]

- 7. Determination of antioxidant activity in foods and beverages by reaction with 2,2'-diphenyl-1-picrylhydrazyl (DPPH): collaborative study First Action 2012.04 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. louis.uah.edu [louis.uah.edu]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assaygenie.com [assaygenie.com]

- 13. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ultimatetreat.com.au [ultimatetreat.com.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. zen-bio.com [zen-bio.com]

Application Note & Protocol Guide: High-Fidelity Analysis of Dihydroxyphenylacetic Acid (DOPAC) Isomers

Abstract

This guide provides a comprehensive overview of the analytical standards and methodologies required for the accurate and precise quantification of dihydroxyphenylacetic acid (DOPAC) isomers. As critical metabolites in the dopamine pathway, the distinct quantification of isomers such as 3,4-DOPAC, 2,5-DOPAC, and 2,3-DOPAC is paramount for research in neurobiology, pharmacology, and clinical diagnostics. We delve into the foundational principles of analytical standard selection, robust sample preparation techniques for complex biological matrices, and detailed protocols for High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This document is designed for researchers, scientists, and drug development professionals seeking to establish reliable and validated methods for DOPAC isomer analysis.

Introduction: The Significance of DOPAC Isomers

Dihydroxyphenylacetic acid (DOPAC) is a primary metabolite of the neurotransmitter dopamine, formed via oxidative deamination by monoamine oxidase (MAO) followed by oxidation by aldehyde dehydrogenase (ALDH)[1][2]. The most studied isomer, 3,4-DOPAC, is a key indicator of dopamine turnover in the central nervous system[1]. Alterations in its concentration are linked to neurological disorders such as Parkinson's disease, schizophrenia, and the pharmacological effects of various drugs[2].

However, focusing solely on 3,4-DOPAC provides an incomplete picture. Other positional isomers, such as 2,5-DOPAC and 2,3-DOPAC, may also be present endogenously or as metabolites of exogenous compounds. The structural similarity of these isomers presents a significant analytical challenge, demanding highly selective methods to prevent misidentification and ensure accurate quantification. The ability to resolve and individually measure these isomers is crucial for understanding the nuances of catecholamine metabolism and identifying unique biomarkers.

Caption: Core metabolic pathway of Dopamine to 3,4-DOPAC.

Analytical Standards: The Foundation of Accuracy

The cornerstone of any quantitative analysis is the use of high-purity, well-characterized analytical standards. For DOPAC isomer analysis, this includes sourcing individual isomer standards and appropriate internal standards.

2.1. Certified Reference Materials (CRMs)

Certified Reference Materials are essential for method calibration and validation, ensuring traceability and comparability of results across different laboratories.

-

Primary Standards: Obtain individual, high-purity (typically ≥97.0%) analytical standards for 3,4-DOPAC, 2,5-DOPAC, and 2,3-DOPAC from reputable suppliers. These standards are used to prepare calibration curves and quality control (QC) samples.

-

Stock Solutions: Prepare individual stock solutions by dissolving the neat standards in a suitable solvent, such as methanol or a dilute acidic solution, to a concentration of approximately 1 mg/mL. Store these stocks at -20°C or -80°C to minimize degradation.

2.2. Internal Standards (IS)

The use of an internal standard is critical to correct for variability during sample preparation and instrument analysis. The ideal IS is a stable isotope-labeled (SIL) analog of the analyte.

-

SIL-DOPAC: 3,4-Dihydroxyphenylacetic acid (ring-D₃, 2,2-D₂) is a commonly used IS for 3,4-DOPAC analysis[3]. It co-elutes with the native analyte but is distinguished by its higher mass in MS-based methods, providing the most accurate correction for matrix effects and extraction efficiency.

-

Selection Rationale: An SIL-IS mimics the chemical behavior of the analyte throughout the entire analytical process. This ensures that any loss of analyte during extraction or any suppression of ionization in the mass spectrometer is mirrored by the IS, allowing for a precise ratiometric quantification.

| Compound | Common Abbreviation | CAS Number | Molecular Weight ( g/mol ) |

| 3,4-Dihydroxyphenylacetic acid | 3,4-DOPAC | 102-32-9 | 168.15 |

| 2,5-Dihydroxyphenylacetic acid | 2,5-DOPAC | 4955-90-2 | 168.15 |

| 2,3-Dihydroxyphenylacetic acid | 2,3-DOPAC | 300-40-3 | 168.15 |

| 3,4-DOPAC (ring-D₃, 2,2-D₂) | DOPAC-d5 | 60696-39-1 | 173.18[3] |

| Table 1: Key properties of common DOPAC isomers and a stable isotope-labeled internal standard. |

Sample Preparation: Managing Complexity and Instability

Biological matrices such as plasma, urine, and brain tissue are complex environments that can interfere with analysis[4]. Furthermore, the catechol structure of DOPAC makes it susceptible to oxidation, necessitating careful handling.

Causality Behind Sample Preparation Choices: The primary goals are to remove interfering macromolecules (like proteins) and phospholipids, concentrate the analytes, and ensure their stability. The choice of technique depends on the matrix, the required sensitivity, and the analytical instrument[5][6].

3.1. General Handling and Stabilization DOPAC levels in perchloric acid extracts can degrade rapidly. The inclusion of antioxidants and chelating agents in collection tubes and during extraction is crucial.

-

Protocol: Immediately after collection, acidify samples (e.g., with perchloric acid) and add a stabilizing solution containing antioxidants like ascorbic acid or dithiothreitol (DTT) and a chelating agent like EDTA.

3.2. Protein Precipitation (PPT)

-

Application: A rapid method for removing proteins from plasma or serum.

-

Mechanism: An excess of cold organic solvent (typically acetonitrile) is added to the sample, causing proteins to denature and precipitate.

-

Protocol:

-

To 100 µL of plasma, add 10 µL of the internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile.

-

Vortex vigorously for 1 minute.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection[7].

-

-

Expert Insight: While fast and simple, PPT does not remove other small-molecule interferences or phospholipids, which can cause ion suppression in LC-MS/MS. It is often a preliminary step before more selective techniques like SPE.

3.3. Solid-Phase Extraction (SPE)

-

Application: A highly effective technique for both cleanup and concentration of analytes from complex matrices like urine or tissue homogenates.

-

Mechanism: SPE separates components of a mixture based on their physical and chemical properties. For DOPAC, mixed-mode or ion-exchange sorbents are highly effective.

-

Protocol (Mixed-Mode Cation Exchange):

-

Condition: Wash the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.

-

Equilibrate: Equilibrate the cartridge with 1 mL of an acidic buffer (e.g., 0.1% formic acid in water).

-

Load: Load the pre-treated sample (e.g., acidified urine diluted with water).

-

Wash 1 (Interference Elution): Wash with 1 mL of the equilibration buffer to remove salts and polar impurities.

-

Wash 2 (Interference Elution): Wash with 1 mL of methanol to remove non-polar impurities.

-

Elute: Elute the DOPAC isomers with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

-

Dry and Reconstitute: Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

-

Expert Insight: The wash steps are critical for removing interferences. The choice of wash and elution solvents is dictated by the pKa of the analytes and the nature of the sorbent, allowing for a highly selective extraction.

Caption: General workflow for Solid-Phase Extraction (SPE).

Analytical Methodologies & Protocols

The separation of positional isomers requires high-efficiency chromatography, while sensitive detection is needed to measure low physiological concentrations[8].

4.1. HPLC with Electrochemical Detection (HPLC-ED)

-

Principle: This technique leverages the ease with which the catechol moiety of DOPAC can be oxidized. A potential is applied to a working electrode, and the current generated by the oxidation of the analyte as it elutes from the HPLC column is measured. The current is directly proportional to the analyte concentration.

-

Expertise: HPLC-ED is exceptionally sensitive for electroactive compounds like catecholamines and their metabolites[9]. The key to success is maintaining a pristine electrochemical cell and a stable, de-gassed mobile phase to minimize baseline noise. The applied potential must be optimized to maximize the signal for DOPAC while minimizing the response from potential interferences.

Protocol: Isocratic HPLC-ED for DOPAC Isomers

| Parameter | Setting/Description | Causality & Rationale |

|---|---|---|

| HPLC Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 3 µm) | The non-polar C18 stationary phase retains the DOPAC isomers. The slight differences in polarity between the isomers allow for their chromatographic separation. |